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Abstract

6-Chloroisoquinoline is a halogenated heterocyclic aromatic compound with significant
potential as a building block in medicinal chemistry and materials science. A thorough
understanding of its physicochemical properties is paramount for its effective application in
drug design, synthesis, and formulation. This technical guide provides a comprehensive
overview of the known and estimated physicochemical properties of 6-chloroisoquinoline,
including its molecular characteristics, melting and boiling points, solubility, lipophilicity (logP),
and basicity (pKa). Due to the limited availability of direct experimental data for 6-
chloroisoquinoline, this guide leverages computed data and experimental values from closely
related isomers to provide a robust profile. Detailed experimental protocols for the
determination of these key parameters are also presented to aid researchers in their laboratory
work.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products
and synthetic compounds exhibiting diverse biological activities. The introduction of a chlorine
atom at the 6-position of the isoquinoline ring system can significantly modulate the molecule's
electronic properties, metabolic stability, and binding interactions with biological targets.
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Consequently, 6-chloroisoquinoline serves as a valuable intermediate in the synthesis of
novel therapeutic agents. This guide aims to be a central resource for professionals in the field
by consolidating the available physicochemical data and providing standardized methodologies
for its experimental determination.

Molecular and Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in
biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)
profile. The following sections detail the key properties of 6-chloroisoquinoline.

General Properties

A summary of the fundamental molecular properties of 6-chloroisoquinoline is provided in
Table 1. These values are primarily derived from computational models and provide a
foundational understanding of the molecule.

Table 1: General Properties of 6-Chloroisoquinoline

Property Value Source

Molecular Formula CoHeCIN PubChem[1]
Molecular Weight 163.61 g/mol PubChem[1]
IUPAC Name 6-chloroisoquinoline PubChem[1]
CAS Number 62882-02-4 PubChem[1]
Canonical SMILES §1=CCZ=C(0=C1CI)C=CN=C PubChem[1]
InChlKey NCINOOHAQSFEIN- PubChem[1]

UHFFFAOYSA-N

Appearance White to light yellow solid

Physical Properties
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Direct experimental data for the melting and boiling points of 6-chloroisoquinoline are not
readily available in the literature. However, data for the isomeric 1-chloroisoquinoline can be
used to provide an estimate. As a solid at room temperature, it is expected to have a relatively
high melting point.

Table 2: Physical Properties of 6-Chloroisoquinoline and a Related Isomer

6- 1-

Property Chloroisoquinoline  Chloroisoquinoline  Source
(Estimated) (Experimental)

Melting Point Data not available 31-36 °C [2]

N _ _ 274-275 °C at 768
Boiling Point Data not available [2]
mmHg
Solubility

The solubility of 6-chloroisoquinoline is a critical parameter for its handling in experimental
settings and for its formulation. Based on its structure, it is expected to have low aqueous
solubility and be soluble in various organic solvents.

Table 3: Estimated Solubility Profile of 6-Chloroisoquinoline
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Solvent

Expected Solubility

Rationale

Water

Low

The presence of the non-polar
isoquinoline ring and the
chloro substituent limits
interaction with polar water

molecules.

Ethanol, Methanol

Soluble

The polar hydroxyl group of
the alcohols can interact with
the nitrogen atom of the

isoquinoline ring.

Dichloromethane, Chloroform

Soluble

As a chlorinated compound, it
is expected to be soluble in

chlorinated organic solvents.

Acetone, Ethyl Acetate

Soluble

These polar aprotic solvents
are generally good solvents for
a wide range of organic

compounds.

Hexane, Toluene

Sparingly Soluble to Insoluble

The overall polarity of 6-
chloroisoquinoline is likely too
high for significant solubility in
non-polar hydrocarbon

solvents.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and

is crucial for predicting its membrane permeability and overall ADME properties.

Table 4: Lipophilicity of 6-Chloroisoquinoline

Property

Value

Source

XLogP3

2.9

PubChem[1]
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An XLogP3 value of 2.9 suggests that 6-chloroisoquinoline is a moderately lipophilic
compound, indicating a good potential for oral absorption and cell membrane penetration.

Acidity/Basicity (pKa)

The basicity of the nitrogen atom in the isoquinoline ring is a key determinant of the
compound's behavior in physiological environments. The pKa of the parent isoquinoline is 5.14.
[3] The presence of an electron-withdrawing chlorine atom at the 6-position is expected to
decrease the basicity of the nitrogen atom, resulting in a lower pKa value.

Table 5: Estimated pKa of 6-Chloroisoquinoline

Property Estimated Value Rationale

The electron-withdrawing
inductive effect of the chlorine
atom reduces the electron

pKa (of the conjugate acid) ~45-5.0 density on the nitrogen,
making it a weaker base
compared to isoquinoline (pKa
5.14).

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key
physicochemical properties of 6-chloroisoquinoline.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting

point apparatus.
o Apparatus: Melting point apparatus, capillary tubes, thermometer.
e Procedure:

o Finely powder a small amount of dry 6-chloroisoquinoline.
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o Pack the powdered sample into a capillary tube to a height of 2-3 mm.

o Place the capillary tube in the heating block of the melting point apparatus.

o Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
o Then, decrease the heating rate to 1-2 °C per minute.

o Record the temperature at which the first liquid appears (onset of melting) and the
temperature at which the entire sample becomes a clear liquid (completion of melting).
This range is the melting point.

o A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Scale)

For small quantities of liquid compounds, the boiling point can be determined using a micro-
boiling point method. While 6-chloroisoquinoline is a solid, this method is applicable to its

molten state or to liquid derivatives.

o Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath
(e.g., Thiele tube with ail).

e Procedure:
o Place a few drops of the liquid sample into a small test tube.

o Invert a capillary tube (sealed end up) and place it inside the test tube containing the

sample.
o Attach the test tube to a thermometer.
o Heat the assembly in a heating bath.

o As the liquid heats, a stream of bubbles will emerge from the open end of the capillary

tube.

o Continue heating until a rapid and continuous stream of bubbles is observed.
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o Remove the heat source and allow the apparatus to cool slowly.

o The boiling point is the temperature at which the stream of bubbles ceases and the liquid
just begins to enter the capillary tube.[4]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a
compound.

e Apparatus: Vials with screw caps, orbital shaker or rotator, temperature-controlled bath,
analytical balance, filtration device (e.g., syringe filters), analytical instrument for
guantification (e.g., HPLC-UV).

e Procedure:

o Add an excess amount of solid 6-chloroisoquinoline to a vial containing a known volume
of the desired solvent (e.g., water, buffer, organic solvent).

o Seal the vials and place them on an orbital shaker in a temperature-controlled bath (e.g.,
25 °C or 37 °C).

o Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is
reached.

o After equilibration, allow the vials to stand undisturbed for a period to allow the
undissolved solid to settle.

o Carefully withdraw a sample of the supernatant and filter it to remove any undissolved
particles.

o Quantify the concentration of 6-chloroisoquinoline in the filtrate using a validated
analytical method, such as HPLC-UV.[5][6]

o The determined concentration represents the equilibrium solubility of the compound in that
solvent at the specified temperature.
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pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
e Apparatus: pH meter with a calibrated electrode, burette, stirrer, beaker.
e Procedure:

o Prepare a solution of 6-chloroisoquinoline of known concentration in a suitable solvent
(e.g., water or a co-solvent system if solubility is low).

o Immerse the calibrated pH electrode and a stirrer in the solution.

o Titrate the solution with a standardized solution of a strong acid (e.g., HCI).

o Record the pH of the solution after each incremental addition of the titrant.

o Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

o The pKa is the pH at the half-equivalence point, which is the point where half of the 6-
chloroisoquinoline has been protonated.[1][2] This can be determined from the inflection
point of the titration curve.

logP Determination (HPLC Method)

A common and relatively high-throughput method for estimating logP is by reverse-phase high-
performance liquid chromatography (RP-HPLC).

e Apparatus: HPLC system with a UV detector, C18 column, mobile phase (e.g.,
methanol/water or acetonitrile/water mixture).

e Procedure:

o Prepare a series of standard compounds with known logP values that bracket the
expected logP of 6-chloroisoquinoline.

o Inject each standard and 6-chloroisoquinoline onto the RP-HPLC column under isocratic
conditions.
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o Measure the retention time (t_R) for each compound.

o Calculate the capacity factor (k') for each compound using the formula: k' = (t R-t 0)/
t 0, where t_0 is the void time of the column.

o Create a calibration curve by plotting the log(k') of the standards against their known logP
values.

o Determine the log(k') for 6-chloroisoquinoline and use the calibration curve to
extrapolate its logP value.[7][8]

Stability

The stability of 6-chloroisoquinoline is a critical factor for its storage and handling. While
specific stability data is not available, forced degradation studies can be conducted to
understand its degradation profile.

o Forced Degradation Studies: These studies involve subjecting the compound to harsh
conditions to accelerate its degradation.

o

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCI) and basic (e.g., 0.1 M
NaOH) conditions at elevated temperatures.

o

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

[¢]

Thermal Stress: Heating the solid compound or a solution at high temperatures.

[¢]

Photostability: Exposing the compound to UV and visible light.[9][10]

e Analysis: The degradation products are typically analyzed and quantified using a stability-
indicating HPLC method.

Mandatory Visualizations
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Caption: A general workflow for the synthesis, characterization, and application of 6-
chloroisoquinoline.

General Experimental Workflow for Physicochemical Profiling

Pure 6-Chloroisoquinoline Sample

Physical Properties

Melting Point Boiling Point
(Capillary Method) (Micro Method)

@lution Properties

tability Assessment

Solubility

(Shake-Flask) Forced Degradation Studies

l

pKa Stability-Indicating
(Potentiometric Titration) HPLC Method Development

logP
(HPLC Method)

Click to download full resolution via product page

Caption: A flowchart outlining the experimental determination of key physicochemical
properties.
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Caption: A diagram illustrating the process of a forced degradation study for stability
assessment.

Conclusion

This technical guide provides a thorough compilation of the physicochemical properties of 6-
chloroisoquinoline, addressing the needs of researchers and professionals in drug
development. While direct experimental data for some properties remain limited, this guide
offers reliable estimates based on closely related compounds and established scientific
principles. The detailed experimental protocols provided herein serve as a practical resource
for the in-house determination of these critical parameters. A comprehensive understanding of
the physicochemical profile of 6-chloroisoquinoline is essential for unlocking its full potential
in the development of novel and effective chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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